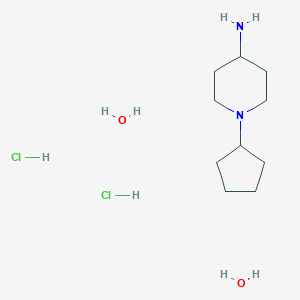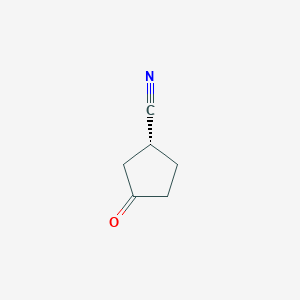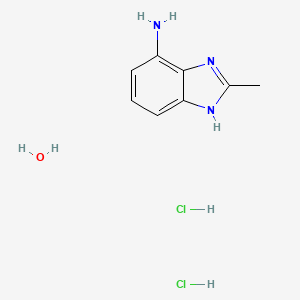
2,4-Dipyridin-2-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dipyridin-2-ylpyrimidine (2,4-DPP) is an organic compound that belongs to the class of heterocyclic compounds. It is one of the most widely studied compounds in the field of organic chemistry due to its unique properties. 2,4-DPP has been used in numerous scientific and medical applications, including as a synthetic intermediate, a catalyst, and a drug.
Scientific Research Applications
2,4-Dipyridin-2-ylpyrimidine has been used in numerous scientific research applications. It has been used as a catalyst in a variety of organic reactions, such as the synthesis of aryl amines and heterocyclic compounds. It has also been used as a synthetic intermediate in the synthesis of pharmaceuticals and other organic compounds. In addition, this compound has been used as a drug in the treatment of certain cancers and other diseases.
Mechanism of Action
The mechanism of action of 2,4-Dipyridin-2-ylpyrimidine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, as well as to reduce the risk of certain cancers. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have protective effects on the liver and kidneys.
Advantages and Limitations for Lab Experiments
2,4-Dipyridin-2-ylpyrimidine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low toxicity and relatively low cost. In addition, this compound is relatively stable and can be stored for extended periods of time. On the other hand, this compound can be difficult to synthesize, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.
Future Directions
There are a number of potential future directions for the research and development of 2,4-Dipyridin-2-ylpyrimidine. One potential direction is to further explore its mechanism of action and to develop new synthetic methods for its production. Another potential direction is to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases. Finally, further research could be conducted to explore the potential of this compound as an antioxidant and anti-inflammatory agent.
Synthesis Methods
2,4-Dipyridin-2-ylpyrimidine can be synthesized through a number of different methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with a phenol. Another method is the Fischer indole synthesis, which involves the reaction of an amine with a carbonyl compound. Finally, the Stork enamine synthesis involves the reaction of an aldehyde or ketone with a secondary amine.
properties
IUPAC Name |
2,4-dipyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-3-8-15-11(5-1)12-7-10-17-14(18-12)13-6-2-4-9-16-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWHWESCCMXPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351720.png)
![Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6351736.png)







